Gallium citrate

描述

枸橼酸镓是由镓和柠檬酸结合形成的化合物。镓是一种类金属元素,原子序数为31,属于元素周期表第13族。它以其银白色和独特的性质而著称,例如 29.7646°C 的低熔点和 2229°C 的高沸点 。 枸橼酸镓通常用于放射性药物应用,特别是在核医学成像中 .

准备方法

合成路线和反应条件: 枸橼酸镓可以通过在水溶液中使氯化镓与柠檬酸反应来合成。该反应通常涉及将氯化镓溶解在水中,然后将柠檬酸添加到溶液中。将混合物搅拌并加热以促进反应,从而形成枸橼酸镓 .

工业生产方法: 枸橼酸镓的工业生产遵循类似的过程,但规模更大。优化反应条件以确保高产率和纯度。然后通过过滤和结晶过程纯化枸橼酸镓溶液以获得最终产物 .

化学反应分析

反应类型: 枸橼酸镓会发生各种化学反应,包括:

氧化: 枸橼酸镓可以被氧化形成氧化镓。

还原: 它可以在特定条件下被还原成元素镓。

常用试剂和条件:

氧化: 氧气或其他氧化剂在高温下。

还原: 还原剂如氢气或硼氢化钠。

取代: 水溶液中的配体如磷酸盐或硝酸盐.

主要产物:

氧化: 氧化镓。

还原: 元素镓。

取代: 各种镓配合物,取决于取代的配体.

科学研究应用

Oncology Imaging

Gallium-67 citrate is utilized in the detection and monitoring of various malignancies, including:

- Hodgkin's Disease

- Non-Hodgkin Lymphoma

- Bronchogenic Carcinoma

Mechanism : The uptake of gallium in tumors is believed to be due to its binding to transferrin receptors on tumor cells, which are often overexpressed in malignant tissues. Studies have shown that gallium-67 scintigraphy can effectively indicate the presence of these cancers and monitor treatment responses .

Infection and Inflammation Diagnosis

Gallium citrate plays a crucial role in identifying sites of infection and inflammation due to its accumulation in areas with increased leukocyte activity. It is particularly useful in cases where other imaging modalities (like fluorodeoxyglucose positron emission tomography) may not be available or suitable.

Applications include :

- Detection of sarcoidosis

- Evaluation of inflammatory diseases like osteomyelitis

- Assessment of renal diseases such as nephritis .

Case Study : A retrospective study involving 70 nephrology patients demonstrated that gallium-67 scintigraphy had high sensitivity and specificity for diagnosing interstitial nephritis, highlighting its effectiveness in renal imaging .

Comparative Data on Imaging Efficacy

| Application Area | Sensitivity (%) | Specificity (%) | Key Findings |

|---|---|---|---|

| Hodgkin's Disease | 100 | 90 | High uptake correlated with disease presence |

| Non-Hodgkin Lymphoma | 95 | 85 | Effective for staging and treatment monitoring |

| Sarcoidosis | 90 | 80 | Useful in differentiating from other conditions |

| Osteomyelitis | 100 | 75 | Accurate localization of infection sites |

Advantages and Limitations

Advantages :

- Non-invasive imaging technique

- High sensitivity for certain malignancies and inflammatory conditions

- Useful when other imaging agents are not viable due to patient-specific factors (e.g., allergy to iodine-based contrast agents)

Limitations :

- Prolonged delay between administration and imaging (typically 48 hours)

- Suboptimal image quality compared to newer PET agents

- Limited specificity due to physiological uptake in non-pathological tissues .

Emerging Research and Future Directions

Recent studies have explored the potential of gallium-68 citrate as a PET imaging agent, which may offer improved specificity and resolution compared to gallium-67 scintigraphy. The ability of gallium isotopes to provide insights into metabolic processes associated with infections, including COVID-19-related lung disease, is an area of active investigation .

作用机制

枸橼酸镓通过模拟铁发挥作用,铁对各种生物过程至关重要。它与铁竞争蛋白质和酶上的结合位点,破坏其正常功能。这种机制在抑制细菌生长方面特别有效,因为细菌依靠铁进行代谢 。 在核医学中,枸橼酸镓集中在溶酶体中,并与肿瘤和炎症部位的细胞内蛋白质结合,从而实现闪烁显像定位 .

类似化合物:

硝酸镓: 用于治疗高钙血症,并具有类似的放射性药物应用。

砷化镓: 广泛应用于半导体行业。

氧化镓: 用于光电器件.

枸橼酸镓的独特性: 枸橼酸镓因其在核医学成像中的特定应用而独一无二。与其他镓化合物不同,它在检测肿瘤和炎症方面特别有效,因为它能够集中在溶酶体中并与细胞内蛋白质结合 。 此外,其抗菌特性使其成为开发新型抗菌治疗的理想候选药物 .

相似化合物的比较

Gallium nitrate: Used in the treatment of hypercalcemia and has similar radiopharmaceutical applications.

Gallium arsenide: Widely used in the semiconductor industry.

Gallium oxide: Employed in optoelectronic devices.

Uniqueness of Gallium Citrate: this compound is unique due to its specific application in nuclear medicine imaging. Unlike other gallium compounds, it is particularly effective in detecting tumors and inflammation due to its ability to concentrate in lysosomes and bind to intracellular proteins . Additionally, its antimicrobial properties make it a promising candidate for the development of new antibacterial treatments .

生物活性

Gallium citrate is a compound of growing interest in biomedical research due to its unique biological properties, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

Gallium (Ga), a group IIIa metal, exhibits biological activities that are primarily attributed to its ability to mimic iron. This property allows gallium to interfere with iron-dependent processes in various biological systems, making it a candidate for therapeutic applications against infections and tumors. This compound, specifically, has been studied for its antimicrobial and antitumor effects.

This compound demonstrates significant antibacterial activity against a range of pathogens, particularly multi-drug resistant (MDR) strains. The compound acts by:

- Competing with Iron: Gallium can substitute for iron in biological systems, disrupting iron-dependent metabolic pathways.

- Inducing Oxidative Stress: It generates reactive oxygen species (ROS), which can damage bacterial cells.

- Binding to Lactoferrin: Gallium binds to lactoferrin in leukocytes, enhancing its accumulation at sites of infection .

2.2 Efficacy Against Specific Pathogens

Research indicates that this compound is effective against various Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically ranging from 1-5 µg/mL. Its efficacy extends to biofilm-forming bacteria, which are often resistant to conventional antibiotics .

Table 1: Antibacterial Activity of this compound

This compound exhibits anticancer properties by:

- Inhibiting Tumor Cell Proliferation: It disrupts iron metabolism in cancer cells, leading to reduced growth and proliferation.

- Inducing Apoptosis: Gallium compounds have been shown to trigger programmed cell death in various cancer cell lines .

3.2 Clinical Applications

Gallium nitrate has been used clinically for treating non-Hodgkin's lymphoma and bladder cancer, with this compound being explored as a potential alternative due to its favorable safety profile. Recent studies have indicated that this compound can enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Table 2: Summary of Clinical Studies Involving Gallium Compounds

4.1 Case Study: Use in Infection Diagnosis

A notable case involved the use of gallium-67 citrate scintigraphy in a patient with suspected osteomyelitis. The imaging demonstrated increased uptake at the infection site, aiding in diagnosis and subsequent surgical intervention .

4.2 Case Study: Combination Therapy

A recent study evaluated the combination of this compound with levofloxacin against MDR Mycobacterium tuberculosis. The combination showed enhanced growth inhibition compared to either agent alone, suggesting potential for improved treatment regimens .

5. Conclusion

This compound presents significant biological activity with promising applications in both antibacterial and anticancer therapies. Its ability to disrupt iron metabolism and induce oxidative stress positions it as a valuable compound in combating drug-resistant infections and enhancing cancer treatment efficacy. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

属性

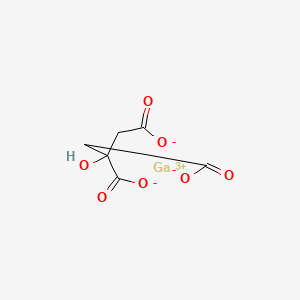

IUPAC Name |

gallium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEGWNXDUZONAA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5GaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952742 | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Gallium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27905-02-8, 30403-03-3 | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027905028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030403033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT6C49L0ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。